molecular formula C14H18N2OS2 B6574338 N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017662-77-9

N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574338
CAS No.: 1017662-77-9
M. Wt: 294.4 g/mol
InChI Key: QYPFUNANEVLQFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound, also known as “3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide”, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation . .

Pharmacokinetics

The pharmacokinetics, including the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of a compound can greatly impact its bioavailability and therapeutic effect. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action can be observed at the molecular and cellular level. For instance, some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound can affect its absorption and distribution in the body . .

Biochemical Analysis

Biochemical Properties

N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it influences gene expression by acting as a transcriptional modulator, thereby affecting cellular metabolism and function. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound contains targeting signals that direct it to particular compartments, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and activity . These factors collectively determine the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of thiourea with α-bromoacetophenone derivatives to form the thiazole ring . The reaction conditions typically include the use of a base such as potassium carbonate in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated, alkylated, or acylated thiazole derivatives.

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-9(2)15-13(17)7-6-12-14(16-10(3)19-12)11-5-4-8-18-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFUNANEVLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC(C)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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